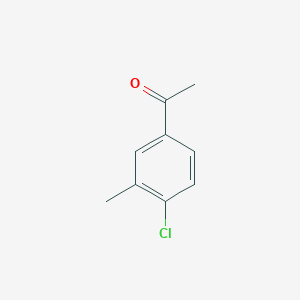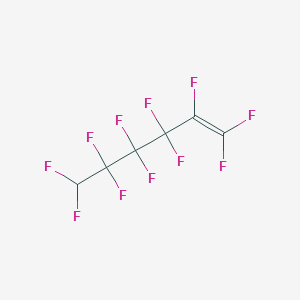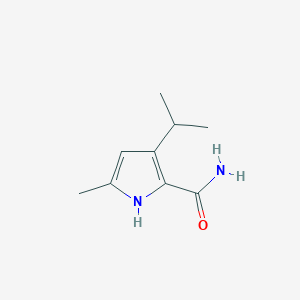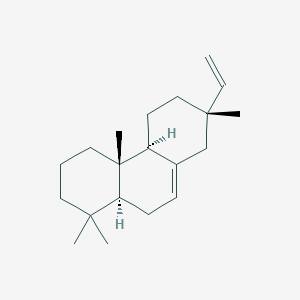
Isopimara-7,15-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopimara-7,15-diene (IPD) is a natural product that belongs to the diterpene family. It is found in various plants, including the leaves of the Chinese herb Isodon rubescens and the resin of the coniferous tree Pinus sylvestris. IPD has been studied extensively for its potential applications in medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Synthesis of A-homopimaranes : Isopimara-7,15-diene derivatives have been utilized in the synthesis of A-homopimaranes. The study by Ceccherelli et al. (1984) details the preparation of hydroxycyclopropane and cyclobutanone derivatives from isopimara-7,15-diene, offering a new route to A-homopimaranes (Ceccherelli, Curini, Coccia, & Diamantini, 1984).
Antifungal and Antibacterial Properties
- Antifungal Activities : Isopimarane diterpenes derived from isopimara-7,15-diene have shown antifungal properties. Rasoamiaranjanahary et al. (2003) found that compounds from Hypoestes serpens exhibited antifungal activity against Cladosporium cucumerinum and Candida albicans (Rasoamiaranjanahary, Guilet, Marston, Randimbivololona, & Hostettmann, 2003).
- Antibacterial Properties : Isopimaranes also have shown antibacterial effects. Woldemichael et al. (2003) discovered that new isopimaranes from Calceolaria pinifolia were effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (Woldemichael, Wächter, Singh, Maiese, & Timmermann, 2003).
Neuroprotective Activity
- Neuroprotective Effects : The neuroprotective potential of isopimara-7,15-diene derivatives has been studied. Chokchaisiri et al. (2021) reported that metabolites of isopimara-7,15-diene showed significant neuroprotective activities in human neuroblastoma cells (Chokchaisiri, Chaichompoo, Pabuprapap, Sukcharoen, Tocharus, Ganranoo, Bureekaew, Sangvichien, & Suksamrarn, 2021).
Anti-inflammatory Activities
- Anti-inflammatory Properties : Win et al. (2019) explored the anti-inflammatory activities of isopimara-8(14),15-diene diterpenoids, finding that they inhibited nitric oxide production and inflammatory pathways in cell models (Win, Hardianti, Kasahara, Ngwe, Hayakawa, & Morita, 2019).
Cancer Research
- Cytotoxic Effects and Cancer Therapy : Abu et al. (2016) studied Isopimara-7,15-Dien-19-Oic Acid, finding that it induced cellular stress in cervical cancer cells, suggesting potential for cancer therapy (Abu, Yeap, Z. M. Pauzi, Akhtar, Zamberi, Ismail, Zareen, & Alitheen, 2016).
Other Applications
- Various Biological Activities : Additional research indicates diverse biological activities of isopimara-7,15-diene and its derivatives, including cytotoxicity, α-glucosidase inhibitory activity, and potential in treating neurodegenerative diseases (Jing, You, Zhao, Wang, Jiang, Zuo, Fan, Zhang, & Jiang, 2020); (Koo, Sung, & Kim, 2002).
Propiedades
Número CAS |
1686-66-4 |
|---|---|
Nombre del producto |
Isopimara-7,15-diene |
Fórmula molecular |
C20H32 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
(2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19-,20+/m0/s1 |
Clave InChI |
VCOVNILQQQZROK-QGZVKYPTSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |
SMILES |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
SMILES canónico |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



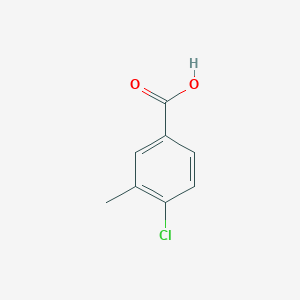
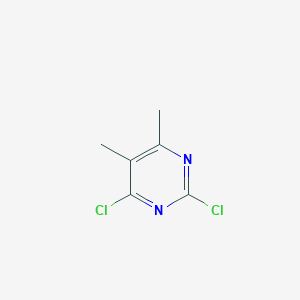
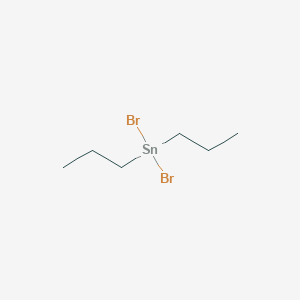
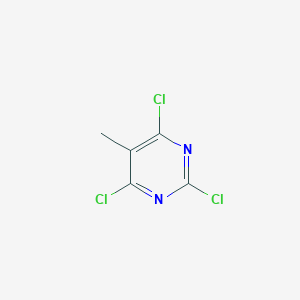
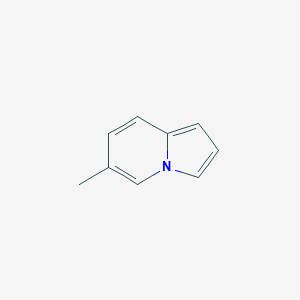
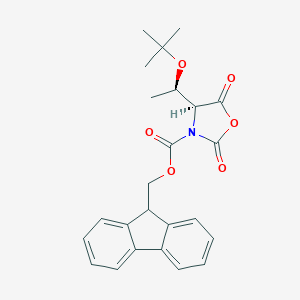
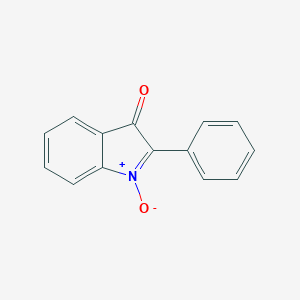
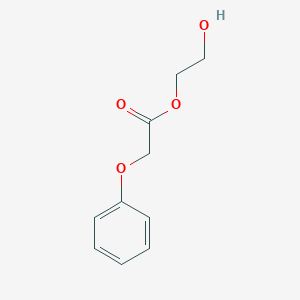
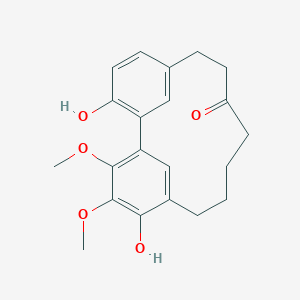
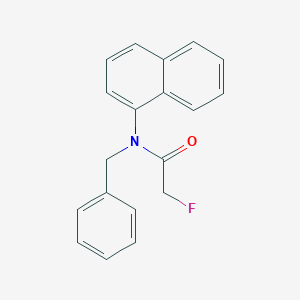
![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
